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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (-)-
Carvomenthone, a naturally occurring monoterpenoid. Due to the limited availability of specific

experimental data for the (-)-enantiomer in publicly accessible literature, this guide presents

available data for carvomenthone (racemate or unspecified stereochemistry) and provides

context through general spectroscopic principles and data for related compounds. The

methodologies for obtaining such data are also detailed to aid in experimental design and data

interpretation.

Data Presentation
The following tables summarize the available and expected spectroscopic data for

Carvomenthone. It is crucial to note that specific, experimentally determined high-resolution

NMR and IR data for the isolated (-)-Carvomenthone enantiomer are not readily found in

publicly available databases. The data presented is a combination of information available for

the racemate or is inferred from the known structure and spectroscopic data of similar

monoterpenoids.

Table 1: Mass Spectrometry (MS) Data for Carvomenthone

Data sourced from NIST Mass Spectrometry Data Center for Carvomenthone (racemic or

unspecified stereoisomer).
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m/z (Mass-to-Charge Ratio) Relative Intensity Putative Fragment

154 Low [M]+ (Molecular Ion)

111 High [M - C3H7]+

97 Moderate [M - C4H7O]+

83 Moderate [M - C5H9O]+

69 High [C5H9]+

55 High [C4H7]+

41 High [C3H5]+

Table 2: Predicted ¹H NMR Chemical Shifts for (-)-Carvomenthone

Specific experimental data for (-)-Carvomenthone is not readily available. The following are

predicted chemical shift ranges based on the structure and data for similar p-menthane

monoterpenoids.

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

CH₃ (C7) 0.9 - 1.1 Doublet
Methyl group adjacent

to a chiral center.

CH(CH₃)₂ (C8, C9,

C10)
0.8 - 1.0 Doublets

Diastereotopic

methyls of the

isopropyl group.

CH₂ 1.2 - 2.5 Multiplets
Methylene protons of

the cyclohexane ring.

CH 1.5 - 2.8 Multiplets
Methine protons of the

cyclohexane ring.

CH-C=O 2.0 - 2.5 Multiplet
Proton alpha to the

carbonyl group.
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Table 3: Predicted ¹³C NMR Chemical Shifts for (-)-Carvomenthone

Specific experimental data for (-)-Carvomenthone is not readily available. The following are

predicted chemical shift ranges based on the structure and data for similar p-menthane

monoterpenoids.

Carbon Predicted Chemical Shift (δ, ppm)

C=O (C2) 205 - 220

CH (C1) 40 - 55

CH₂ (C3) 30 - 45

CH (C4) 25 - 40

CH₂ (C5) 20 - 35

CH₂ (C6) 30 - 45

CH₃ (C7) 15 - 25

CH (C8) 25 - 35

CH₃ (C9, C10) 15 - 25

Table 4: Infrared (IR) Spectroscopy Data for (-)-Carvomenthone

Specific experimental data for (-)-Carvomenthone is not readily available. The following are

characteristic absorption bands expected for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

2960 - 2850 C-H stretch Alkanes (CH₃, CH₂, CH)

1715 - 1700 C=O stretch Saturated ketone

1465 C-H bend CH₂ (scissoring)

1385 & 1370 C-H bend gem-dimethyl (isopropyl group)
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Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for obtaining spectroscopic data for monoterpenoids like (-)-Carvomenthone.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the purified (-)-Carvomenthone sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is free of any particulate matter; filter if necessary.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field spectrometer.

Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.

A sufficient number of scans (typically 8 to 16) are averaged to obtain a good signal-to-

noise ratio.

Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or

an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of

100 MHz for a 400 MHz instrument.

Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon.
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A wider spectral width is used compared to ¹H NMR.

A larger number of scans (typically 128 or more) and a longer relaxation delay (2-5

seconds) are required due to the lower natural abundance of ¹³C and its longer relaxation

times.

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2.2 Infrared (IR) Spectroscopy

Sample Preparation:

For a liquid sample like (-)-Carvomenthone, the simplest method is to prepare a neat film.

Place one to two drops of the pure liquid onto the surface of a salt plate (e.g., NaCl or

KBr).

Gently place a second salt plate on top to create a thin liquid film between the plates.

Data Acquisition:

The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

A background spectrum of the empty sample compartment is recorded first.

The sample (sandwiched salt plates) is then placed in the sample holder.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

An average of 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

2.3 Mass Spectrometry (MS)

Instrumentation:

Mass spectral data is typically obtained using a Gas Chromatography-Mass Spectrometry

(GC-MS) system.
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The GC is equipped with a capillary column suitable for the separation of monoterpenoids

(e.g., a nonpolar HP-5MS or equivalent).

Sample Preparation and Injection:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or

dichloromethane).

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

GC Conditions:

The carrier gas is typically helium at a constant flow rate (e.g., 1 mL/min).

A temperature program is used to separate the components of the sample. A typical

program might start at 60°C, hold for a few minutes, and then ramp up to 240°C at a rate

of 3-10°C/min.

MS Conditions:

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

The mass analyzer (e.g., a quadrupole) scans a mass range of approximately 40-400 m/z.

The resulting mass spectrum shows the relative abundance of different fragment ions,

which is characteristic of the molecule's structure.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

natural product like (-)-Carvomenthone.
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Caption: Workflow for the spectroscopic analysis of (-)-Carvomenthone.

To cite this document: BenchChem. [Spectroscopic Analysis of (-)-Carvomenthone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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